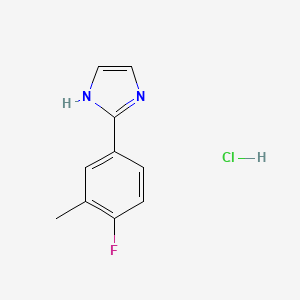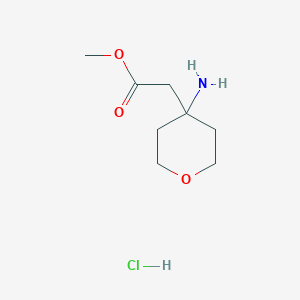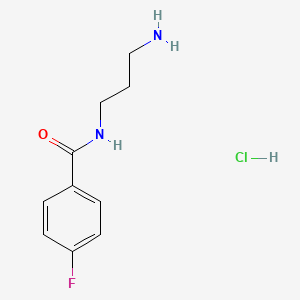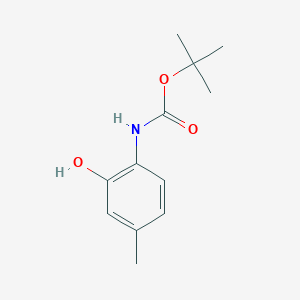
Boc-Glu-Lys-Lys-AMC
Overview
Description
Boc-Glu-Lys-Lys-AMC: is a synthetic peptide substrate used primarily in biochemical research. It is a sensitive fluorogenic substrate for urokinase-activated plasmin, a serine protease involved in the degradation of fibrin clots. The compound is widely used in scientific research to study protease activity and enzyme kinetics.
Mechanism of Action
Target of Action
Boc-Glu-Lys-Lys-AMC is a sensitive fluorogenic substrate for urokinase-activated plasmin . Plasmin is a central enzyme in the fibrinolysis process, which is responsible for dissolving the clot during wound healing .
Mode of Action
The compound interacts with its target, the urokinase-activated plasmin, by serving as a substrate. The interaction results in the generation of a fluorescent signal, which can be measured and used to quantify the activity of plasmin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolysis pathway. In this pathway, plasmin plays a crucial role in clot dissolution. The compound, being a substrate for plasmin, is involved in the measurement of plasmin activity, thereby indirectly affecting the fibrinolysis pathway .
Result of Action
The result of the action of this compound is the generation of a fluorescent signal. This signal is used to measure the activity of plasmin, thereby providing a quantitative assessment of the fibrinolysis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu-Lys-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Boc-Glu) to a resin, followed by sequential addition of Lys and Lys-AMC using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-Glu-Lys-Lys-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as plasmin. The AMC (7-amino-4-methylcoumarin) moiety is released upon cleavage, resulting in a fluorescent product that can be quantified using a fluorometer.
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (7.4). The reaction is often performed at 37°C to mimic physiological conditions.
Major Products Formed: The major product of the hydrolysis reaction is AMC, which exhibits fluorescence upon excitation at 380 nm and emission at 460 nm. This fluorescence allows for the sensitive detection and quantification of protease activity.
Scientific Research Applications
Chemistry: Boc-Glu-Lys-Lys-AMC is used in the study of protease enzymes and their inhibitors. It serves as a substrate in enzyme assays to measure protease activity and to screen for potential protease inhibitors.
Biology: In biological research, this compound is used to investigate the role of proteases in various physiological processes, such as cell migration, tissue remodeling, and wound healing.
Medicine: The compound is employed in medical research to study diseases associated with protease dysregulation, such as cancer, cardiovascular diseases, and inflammatory conditions. It helps in understanding the mechanisms of disease progression and in developing therapeutic interventions.
Industry: this compound is used in the pharmaceutical industry for drug discovery and development. It aids in the identification of new protease inhibitors that can be developed into therapeutic drugs.
Comparison with Similar Compounds
Z-Arg-Arg-AMC: Another fluorogenic substrate for trypsin-like proteases.
Boc-Val-Leu-Lys-AMC: A substrate for elastase.
Boc-Glu-Pro-Arg-AMC: A substrate for thrombin.
Uniqueness: Boc-Glu-Lys-Lys-AMC is unique in its sensitivity to urokinase-activated plasmin, making it a valuable tool for studying plasmin activity specifically. Its fluorescence properties allow for precise and sensitive detection of protease activity, which is not always possible with other substrates.
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAWRCEROGSRR-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


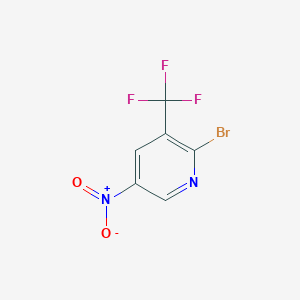
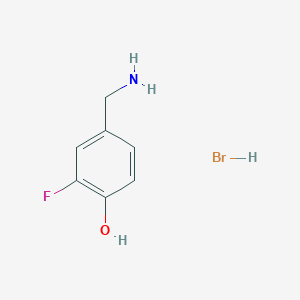
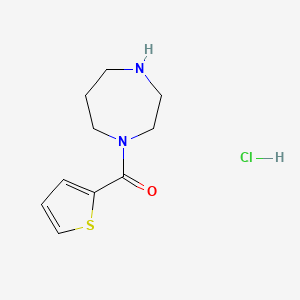
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)
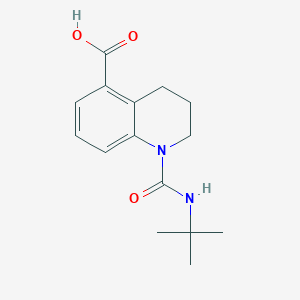
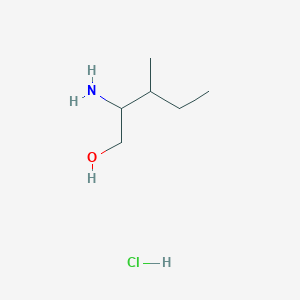
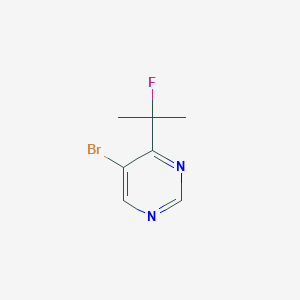
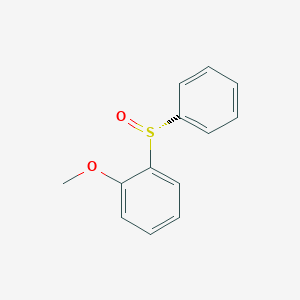
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)
